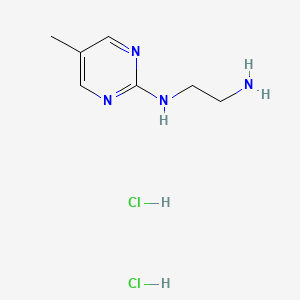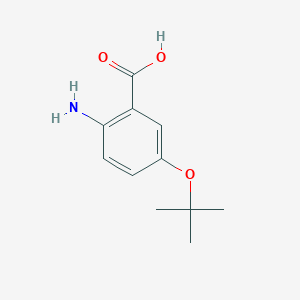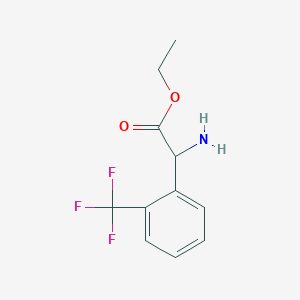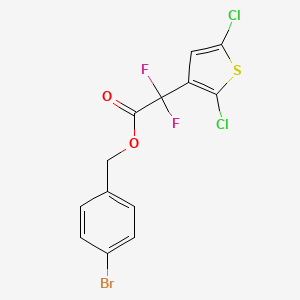![molecular formula C32H29FN4O4 B13486557 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine structures
Vorbereitungsmethoden
The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by coupling reactions with piperidine derivatives. The reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenylmethoxycarbonyl group allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing for selective reactions at specific sites on the molecule. The piperidine and pyrimidine rings can interact with biological targets, influencing pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Fmoc-protected amino acids and piperidine derivatives. For example:
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(methoxycarbonyl)-L-phenylalanine
- {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(4-iodophenyl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid lies in its combination of fluorenylmethoxycarbonyl, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H29FN4O4 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C32H29FN4O4/c1-19-12-13-25(28(33)15-19)26-16-34-29(31(38)39)36-30(26)37-14-6-7-20(17-37)35-32(40)41-18-27-23-10-4-2-8-21(23)22-9-3-5-11-24(22)27/h2-5,8-13,15-16,20,27H,6-7,14,17-18H2,1H3,(H,35,40)(H,38,39) |
InChI-Schlüssel |
BRMKPLBXMBUKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CN=C(N=C2N3CCCC(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)

![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)

![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

